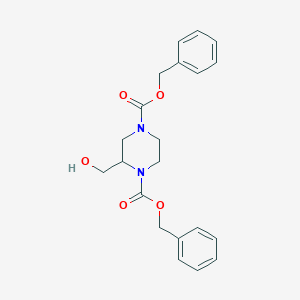

Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Description

Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a piperazine-derived compound functionalized with two benzyl carbamate groups and a hydroxymethyl substituent. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing proteolysis-targeting chimeras (PROTACs) and bioactive molecules targeting oncogenic proteins like KRASG12C .

Properties

Molecular Formula |

C21H24N2O5 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |

InChI |

InChI=1S/C21H24N2O5/c24-14-19-13-22(20(25)27-15-17-7-3-1-4-8-17)11-12-23(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2 |

InChI Key |

SSZBKQWOELZIFW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two benzyl groups and two carboxylate functionalities, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol

- CAS Number : 557056-07-2

The compound typically appears as a white to off-white solid and exhibits moderate solubility in organic solvents. Its structural features allow for various interactions with biological systems, making it a candidate for further pharmacological exploration.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has demonstrated potential in reducing oxidative stress by scavenging reactive oxygen species (ROS), which is crucial in preventing cellular damage in neurodegenerative diseases .

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which can influence various physiological responses. For instance, derivatives have shown promise as phosphoinositide 3-kinase inhibitors, relevant in treating conditions like rheumatoid arthritis.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress, enhancing cell survival through mechanisms involving the stabilization of mitochondrial membranes .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound and its derivatives:

- Antioxidative Properties : A recent study utilized an H₂O₂-induced oxidative stress model to assess the compound's protective effects on SH-SY5Y neuroblastoma cells. Results indicated significant protection against oxidative damage at concentrations as low as 20 μM .

- Pharmacological Applications : The compound has been investigated for its potential applications in treating various diseases due to its ability to modulate enzymatic activities and reduce inflammation. For example, its derivatives have been explored for anti-malarial and anti-tuberculosis properties, showcasing a broad spectrum of therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-Boc-3-hydroxymethylpiperazine | 278788-66-2 | Single Boc group; less steric hindrance |

| (S)-1-Boc-2-hydroxymethylpiperazine | 1030377-21-9 | Different stereochemistry; single Boc group |

| (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 169448-87-7 | Contains carboxylate functionality |

This table highlights the distinctiveness of this compound in terms of its dual benzyl substitutions and overall reactivity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-Benzyl 4-tert-butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate

- Structure : Replaces one benzyl group with a tert-butyl carbamate.

- Properties : Increased lipophilicity (logP) due to the tert-butyl group, improving membrane permeability.

- Synthesis : Achieved via benzyl chloridate and tert-butyl Boc protection, with yields up to 86% .

- Applications : Intermediate in PROTAC synthesis; LCMS [M+1] = 351 .

Di-tert-butyl 2-(Hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 143540-05-0)

- Structure : Both benzyl groups replaced with tert-butyl carbamates.

- Properties : Higher steric hindrance and chemical stability; molecular weight = 316.39 g/mol .

- Applications : Used in peptide mimetics and as a precursor for chiral ligands .

Dibenzyl Piperazine-1,4-dicarboxylate (CAS 31166-44-6)

Stereochemical Variants

(R)- and (S)-Enantiomers

- Example : (R)-1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS 529516-61-8) vs. (S)-isomer.

- Impact : Stereochemistry dictates biological activity. The R-enantiomer is hydrogenated to yield intermediates for antihypertensive drugs like Doxazosin .

- Synthesis : Asymmetric synthesis using chiral amines or resolution methods .

Functionalized Derivatives

4-Benzyl 1-tert-butyl 2-(Pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate (CAS 1263093-90-8)

- Structure : Pyrrolidine-1-carbonyl replaces hydroxymethyl.

- Properties : Enhanced binding to hydrophobic pockets in protein targets (e.g., BCL6 inhibitors) .

- Applications : Anticancer drug development .

2-(Cyanomethyl)piperazine Derivatives

Comparative Data Table

Key Research Findings

- Synthetic Efficiency : Benzyl/tert-butyl carbamate protection strategies yield higher purity (up to 96%) compared to other groups .

- Biological Relevance : Hydroxymethyl-containing derivatives show enhanced binding to VHL E3 ligase in PROTAC designs .

- Chiral Specificity : The R-enantiomer of tert-butyl derivatives is preferred in drug synthesis due to superior target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.